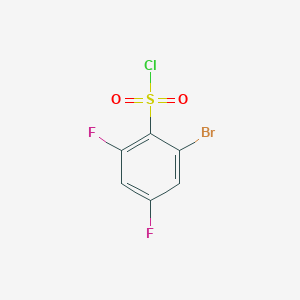

2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include regioselective lithiation, electrophilic substitution, and copper-catalyzed C–O coupling reactions. For instance, the synthesis of a key building block of penoxsulam starts from commercially available 3-bromobenzotrifluoride, which undergoes a series of reactions to introduce various functional groups, culminating in the formation of a sulfonyl chloride . This suggests that the synthesis of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride could also involve similar strategies, with careful selection of starting materials and reaction conditions to introduce the bromo and fluoro substituents at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride can be analyzed using spectroscopic techniques such as FTIR and FT-Raman, as well as computational methods like density functional theory (DFT). The paper on P-bromobenzene sulfonyl chloride provides a detailed vibrational assignment and analysis of the fundamental modes of the compound, which could be analogous to the vibrational modes expected for 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride . The molecular electrostatic potential (MEP) map and natural bond orbital (NBO) analysis can reveal the electron distribution and stability of the molecule, which are important for understanding its reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride are not detailed in the provided papers, the reactivity of sulfonyl chlorides, in general, can be inferred. Sulfonyl chlorides are typically reactive towards nucleophiles due to the presence of the electrophilic sulfur center, which can be utilized in various substitution reactions to synthesize sulfonamides, sulfones, and other sulfonate esters. The presence of bromo and fluoro substituents on the aromatic ring can further influence the reactivity, directing the nucleophilic attack to specific positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride can be deduced from the properties of similar compounds. For example, the FTIR and FT-Raman spectroscopic data provide information on the vibrational frequencies, which are related to the bond strengths and the molecular structure . The MEP and NBO analyses give insights into the electron density distribution and the stability of the molecule, which can affect its boiling point, melting point, solubility, and other physical properties. The presence of halogen atoms is likely to increase the density and molecular weight of the compound compared to its non-halogenated analogs.

Scientific Research Applications

Synthesis and Intermediates

- 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride is used in synthesizing high-purity difluorobenzenes. This sulfonyl chloride is key in directing fluorine substitution to specific positions of the aryl ring, crucial in pharmaceutical and agricultural applications (Moore, 2003).

Enzyme Inhibitory Activity

- It's used in the synthesis of derivatives exhibiting enzyme inhibitory activity. For instance, compounds synthesized using bromomethylbenzenesulfonyl chloride demonstrated significant inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications (Hussain et al., 2017).

Antibacterial Properties

- Sulfonyl chlorides, including variants like 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride, have been used in the synthesis of compounds with notable antibacterial properties. These materials exhibit significant growth inhibition against various bacterial strains, pointing to their use in developing new antibacterial agents (Toropin et al., 2017).

Chromogenic and Spectrophotometric Applications

- Derivatives of sulfonyl chlorides, including 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride, are synthesized for use as chromogenic reagents. These reagents have applications in spectrophotometric determinations, such as measuring trace amounts of metals in environmental samples (Shuang, 2002).

Research in Molecular Structure and Spectroscopy

- The study of sulfonyl chloride derivatives, including 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride, contributes to understanding molecular structures and vibrational spectroscopy. This research is vital in identifying the chemical significance and potential applications of these compounds (Nagarajan & Krishnakumar, 2018).

Safety and Hazards

“2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride” is classified as a skin corrosive (Skin Corr. 1B) according to the GHS05 classification . It can cause severe skin burns and eye damage . The compound should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . In case of contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Target of Action

Similar compounds such as 4-fluorobenzenesulfonyl chloride have been found to modify the protein side chains of tyrosine, lysine, and histidine and the alpha-nh2 group .

Mode of Action

The fluoride atoms in the compound may enhance its reactivity due to their strong electron-withdrawing properties .

Biochemical Pathways

Sulfonyl chloride motifs have been used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,6-difluorobenzenesulfonyl chloride. For instance, it is known to be sensitive to moisture . Furthermore, it is classified as a strong acid, and strong acids can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

properties

IUPAC Name |

2-bromo-4,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(10)6(4)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDIILUAEZRJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381167 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-difluorobenzenesulfonyl chloride | |

CAS RN |

351003-42-4 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)